Cas no 1602862-13-4 (1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-)

1-プロパノン、1-(3-アミノテトラヒドロ-3-フラニル)-は、フラン環とアミン基を有するケトン化合物です。この化合物は、有機合成中間体としての高い反応性を持ち、医薬品や農薬の開発において重要な役割を果たします。特に、立体選択的反応や官能基変換に適した構造を有しており、複雑な分子骨格の構築に有用です。また、アミン基の存在により、さらなる誘導体化が可能で、多様な生物活性化合物の合成に応用できます。安定性と溶解性のバランスが良く、実験室規模から工業生産まで幅広く利用されています。

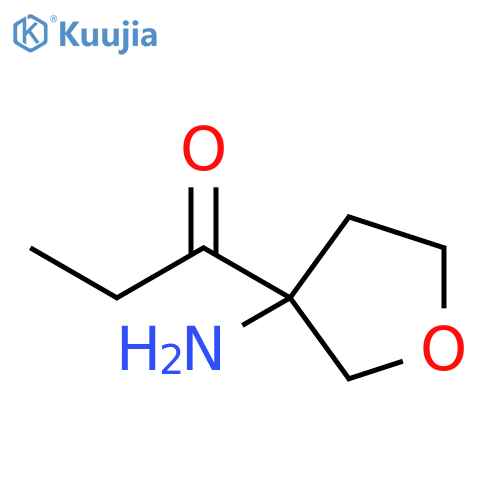

1602862-13-4 structure

商品名:1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-

CAS番号:1602862-13-4

MF:C7H13NO2

メガワット:143.183622121811

CID:5291232

1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-

-

- インチ: 1S/C7H13NO2/c1-2-6(9)7(8)3-4-10-5-7/h2-5,8H2,1H3

- InChIKey: COWOURBGAOIMGU-UHFFFAOYSA-N

- ほほえんだ: C(C1(N)CCOC1)(=O)CC

1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01097052-1g |

1-(3-Aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95% | 1g |

¥6657.0 | 2023-04-10 | |

| Enamine | EN300-794716-2.5g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 2.5g |

$1931.0 | 2025-03-21 | |

| Enamine | EN300-794716-10.0g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 10.0g |

$4236.0 | 2025-03-21 | |

| Enamine | EN300-794716-0.1g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 0.1g |

$867.0 | 2025-03-21 | |

| Enamine | EN300-794716-1.0g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 1.0g |

$986.0 | 2025-03-21 | |

| Enamine | EN300-794716-5.0g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 5.0g |

$2858.0 | 2025-03-21 | |

| Enamine | EN300-794716-0.25g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 0.25g |

$906.0 | 2025-03-21 | |

| Enamine | EN300-794716-0.05g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 0.05g |

$827.0 | 2025-03-21 | |

| Enamine | EN300-794716-0.5g |

1-(3-aminooxolan-3-yl)propan-1-one |

1602862-13-4 | 95.0% | 0.5g |

$946.0 | 2025-03-21 |

1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

1602862-13-4 (1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬